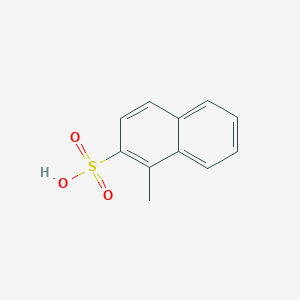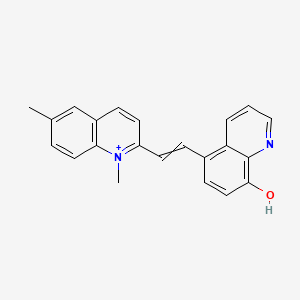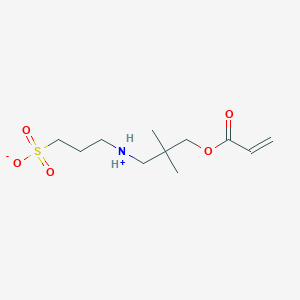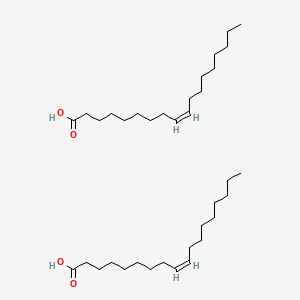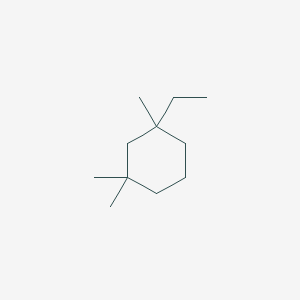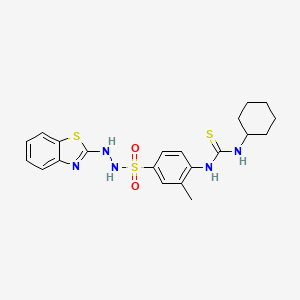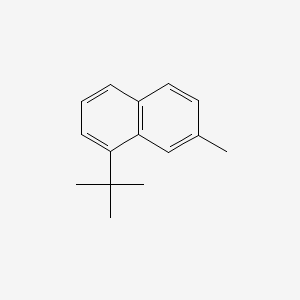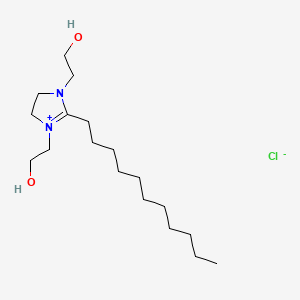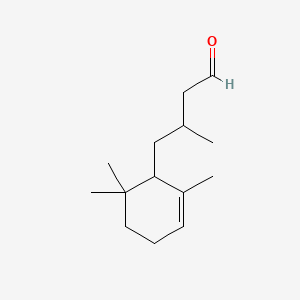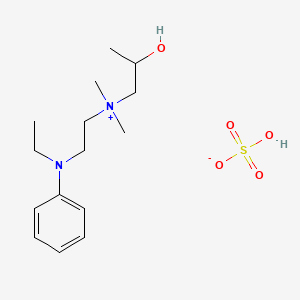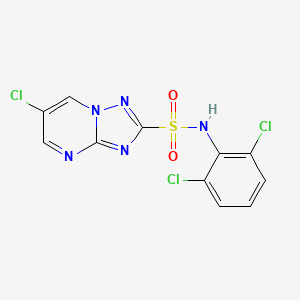
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound often involve scale-up reactions and late-stage functionalization to ensure high yields and purity. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, solvents like toluene or ethanol, and catalysts like copper acetate for cycloaddition reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1,2,4)Triazolo(1,5-a)pyridines: These compounds share a similar triazole ring structure but differ in their substituents and biological activities.
Pyrazolo(3,4-d)pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)- is unique due to its specific sulfonamide group and the presence of multiple chlorine atoms, which contribute to its distinct biological activities and chemical properties .
This detailed article provides a comprehensive overview of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 6-chloro-N-(2,6-dichlorophenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
98967-02-3 |
|---|---|
Molecular Formula |
C11H6Cl3N5O2S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
6-chloro-N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H6Cl3N5O2S/c12-6-4-15-10-16-11(17-19(10)5-6)22(20,21)18-9-7(13)2-1-3-8(9)14/h1-5,18H |
InChI Key |
RNQNOLZPJXHHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C=C(C=NC3=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


